1,3,5-Triazin-2(1H)-one, tetrahydro-

slow-release nitrogen fertilizer nitrogen mineralization kinetics soil incubation assay

1,3,5-Triazin-2(1H)-one, tetrahydro- (CAS 7098-14-8), also designated as 1,3,5-triazinan-2-one, 2-oxohexahydro-1,3,5-triazine, or simply 'Triazone' , is a saturated six-membered heterocyclic compound (C₃H₇N₃O, MW 101.11 g/mol) belonging to the hexahydro-1,3,5-triazin-2-one class. The compound is synthesized via condensation of urea with formaldehyde in the presence of ammonia or primary amines, yielding a water-soluble scaffold characterized by a predicted LogP of -1.94, boiling point of 406.1 °C, density of 1.11 g/cm³, and aqueous solubility of approximately 0.53 g/L.

Molecular Formula C3H7N3O
Molecular Weight 101.11 g/mol
CAS No. 7098-14-8
Cat. No. B1593791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazin-2(1H)-one, tetrahydro-
CAS7098-14-8
Molecular FormulaC3H7N3O
Molecular Weight101.11 g/mol
Structural Identifiers
SMILESC1NCNC(=O)N1
InChIInChI=1S/C3H7N3O/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7)
InChIKeyGZMPNWZNKXKPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-1,3,5-triazin-2(1H)-one (CAS 7098-14-8): Core Identity, Physicochemical Profile, and Industrial Significance for Procurement Scientists


1,3,5-Triazin-2(1H)-one, tetrahydro- (CAS 7098-14-8), also designated as 1,3,5-triazinan-2-one, 2-oxohexahydro-1,3,5-triazine, or simply 'Triazone' [1], is a saturated six-membered heterocyclic compound (C₃H₇N₃O, MW 101.11 g/mol) belonging to the hexahydro-1,3,5-triazin-2-one class . The compound is synthesized via condensation of urea with formaldehyde in the presence of ammonia or primary amines, yielding a water-soluble scaffold characterized by a predicted LogP of -1.94, boiling point of 406.1 °C, density of 1.11 g/cm³, and aqueous solubility of approximately 0.53 g/L . It is commercially available at purities of 95–98% and is listed on the U.S. TSCA inventory [2]. The compound serves as the core scaffold for a family of substituted triazones, including the industrially significant urea-triazone slow-release nitrogen fertilizers [3].

Why Tetrahydro-1,3,5-triazin-2(1H)-one Cannot Be Interchanged with Conventional Nitrogen Sources or Other Triazine Derivatives: Procurement Rationale Based on Functional Performance Gaps


Although 1,3,5-triazin-2(1H)-one, tetrahydro- (Triazone) shares the triazine ring nomenclature with aromatic s-triazines (e.g., atrazine) and is derived from the same urea-formaldehyde chemistry as methylene ureas, its saturated hexahydro structure confers fundamentally distinct nitrogen-release kinetics, foliar safety profiles, and environmental fate behavior that preclude functional substitution [1]. Unlike rapidly hydrolyzable urea or high-salt-index ammonium nitrate, the triazone scaffold resists immediate microbial mineralization and volatilization, delivering nitrogen over an 8- to 12-week window while generating approximately 59% less ammonia volatilization loss [2]. Compared to aromatic triazines, which release virtually no nitrogen during the first month, triazone begins N release shortly after application, producing superior early-season turfgrass color [3]. The quantitative evidence below establishes precisely where the tetrahydro-1,3,5-triazin-2(1H)-one scaffold diverges from its closest functional analogs.

Tetrahydro-1,3,5-triazin-2(1H)-one: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Nitrogen Mineralization Rate: Triazone Releases N at 66% the Rate of Urea Over 8 Days in Sandy Loam Soil

The urea-triazone formulation containing tetrahydro-1,3,5-triazin-2(1H)-one as the primary slow-release component exhibits a nitrogen mineralization rate that is approximately 66% of that observed for conventional urea over an 8-day incubation period when incorporated into Munjor sandy loam soil [1]. This directly translates to a 34% reduction in the rate at which plant-available nitrogen enters the soil solution, extending the nitrogen supply window and reducing the frequency of reapplication required to maintain adequate soil N levels.

slow-release nitrogen fertilizer nitrogen mineralization kinetics soil incubation assay

Ammonia Volatilization Loss Reduction: Triazone Cuts Volatilization to 41% of Urea Losses in Sandy Loam

Ammonia volatilization losses from urea-triazone nitrogen applied to Cecil sandy loam soil were measured at approximately 41% of those from conventional urea during the first week after application [1]. This represents a nearly 59% reduction in gaseous nitrogen loss, a critical metric for both economic nitrogen use efficiency (NUE) and environmental compliance with air quality regulations governing ammonia emissions from agricultural operations.

ammonia volatilization nitrogen use efficiency environmental nitrogen loss

Nitrate Leaching Reduction: Triazone Leaching Losses Are Two-Thirds Those of Urea or Nitrate N Through Saturated Loam Columns

When evaluated in saturated Yolo loam soil columns, nitrogen leaching losses from urea-triazone were measured at approximately two-thirds (≈67%) of those from conventional urea or nitrate nitrogen sources [1]. This differential is attributed to the slower mineralization kinetics of the triazone scaffold, which limits the pool of soluble nitrate available for downward percolation at any given time point.

nitrate leaching groundwater nitrogen contamination nitrogen retention

Foliar Application Safety: Triazone Demonstrates Significantly Lower Phytotoxicity Than Urea, Ammonium Nitrate, or Nitrate-Based Foliar Fertilizers Across Multiple Crop Species

Multi-site commercial grower evaluations across 61 locations in the United States found that urea-triazone-based nitrogen solutions were substantially safer on crop foliage than ammonium-, nitrate-, and/or all-urea-based foliar fertilizer products, with safe application concentrations reaching 1.5% N for sensitive crops such as sweet corn [1]. In controlled tomato trials, multiple foliar applications of triazone at 0.94% N (w/v) enhanced both leaf and fruit tissue N concentrations without inducing phytotoxicity, whereas urea at comparable or lower concentrations can cause leaf burn [2]. Patent literature further quantifies that the urea-triazone composition was 44.4% less phytotoxic than urea at the standard turf application rate of 1 lb N/1,000 sq. ft. [3].

foliar nitrogen application phytotoxicity crop safety

Crop Yield Enhancement: Urea-Formaldehyde/Triazone Delivers 7% Soybean Yield Increase vs. 4% for Conventional Urea When Applied at Reproductive Stage R4

In a controlled field study evaluating foliar nitrogen application timing in soybean, urea-formaldehyde/triazone applied at the R4 reproductive stage resulted in a 7% increase in grain yield compared to untreated controls, while conventional urea applied at the same stage achieved only a 4% yield increase [1]. Moreover, conventional urea reduced yield when applied at earlier reproductive stages (R2 and R3), while the urea-formaldehyde/triazone formulation showed consistent or positive effects across all application timings, attributed to its slower, more sustained nitrogen release profile.

soybean yield foliar nitrogen timing crop productivity

Nitrogen Release Kinetics vs. Aromatic Triazine: Triazone Completes Microbial N Release in 8–12 Weeks vs. 16+ Weeks for Triazine, Enabling Earlier Turfgrass Color Response

Although both triazone (tetrahydro-1,3,5-triazin-2(1H)-one derivatives) and triazine (aromatic s-triazine) are classified as organic slow-release nitrogen compounds, their microbial nitrogen release profiles are fundamentally divergent [1]. Triazine releases virtually no nitrogen during the first month after application and requires 16 weeks or longer for complete N release. In contrast, microbial release of triazone nitrogen begins shortly after application and is complete within 8 to 12 weeks, depending on environmental conditions. This differential results in measurably better turfgrass color from triazone compared to triazine when both products are applied at equivalent nitrogen rates [1].

turfgrass nitrogen management slow-release nitrogen kinetics triazone vs. triazine release profile

Tetrahydro-1,3,5-triazin-2(1H)-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Slow-Release Nitrogen Fertilizer Formulation for Turfgrass and Ornamental Horticulture

The tetrahydro-1,3,5-triazin-2(1H)-one scaffold, as the active slow-release component in urea-triazone formulations (commercially exemplified by Scotts® Turf Builder® Liquid Lawn Fertilizer 29-0-3 containing 17.3% slowly available nitrogen from triazone [1]), provides up to 8 weeks of sustained nitrogen feeding . The quantified 59% reduction in ammonia volatilization and 33% reduction in nitrate leaching versus urea [2], combined with its established safety for foliar application, make it the preferred nitrogen source for liquid turf and ornamental fertilizers where rapid green-up without phytotoxicity risk is required.

Foliar Nitrogen Delivery for Broad-Acre Crops Where Phytotoxicity Risk Limits Conventional Urea Use

In soybean and corn production systems, urea-formaldehyde/triazone foliar applications have demonstrated a 7% yield increase compared to 4% for urea at optimal reproductive stage timing (R4 for soybean) [3], while avoiding the yield penalty observed when urea is applied at earlier reproductive stages. The superior foliar safety—quantified as 44.4% less phytotoxicity than urea at standard N rates [4] and safe application at 1.5% N concentration on sensitive crops [5]—enables flexible application timing that is not achievable with conventional urea or ammonium nitrate.

Analytical Reference Standard and HPLC Method Development for Triazinone Quantification

Tetrahydro-1,3,5-triazin-2(1H)-one (CAS 7098-14-8, purity 95–98%) serves as a reference standard for the development and validation of reverse-phase HPLC methods for triazinone analysis. A validated separation protocol on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phase has been established, with formic acid substitution for mass spectrometry compatibility [6]. The method is scalable from analytical to preparative separation and suitable for pharmacokinetic studies and impurity profiling of triazone-containing formulations.

Antimicrobial Preservative Development Using Substituted Tetrahydro-s-triazin-2(1H)-one Derivatives

Patent literature (US 4,007,274) establishes that substituted tetrahydro-s-triazin-2(1H)-one compounds, including 1,3-bis(hydroxymethyl)-5-(2-hydroxy-1-methylethyl)-1,3,5-triazin-2(1H)-one and related derivatives, are effective as antimicrobial preservatives at concentrations ranging from 500 to 3,000 ppm [7]. The parent scaffold (CAS 7098-14-8) thus represents a strategic procurement target for research programs developing formaldehyde-condensate-based antimicrobial systems where controlled release of the active moiety is essential for sustained preservative efficacy.

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